molecular formula C15H15IN2O B14690449 p-Ethoxybenzaldehyde p-iodophenylhydrazone CAS No. 27246-92-0

p-Ethoxybenzaldehyde p-iodophenylhydrazone

Katalognummer: B14690449
CAS-Nummer: 27246-92-0
Molekulargewicht: 366.20 g/mol
InChI-Schlüssel: QCNRRVKBZTYVRR-GZTJUZNOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

p-Ethoxybenzaldehyde p-iodophenylhydrazone: is an organic compound that belongs to the class of hydrazones Hydrazones are a group of organic compounds characterized by the presence of the functional group R1R2C=NNH2

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of p-Ethoxybenzaldehyde p-iodophenylhydrazone typically involves the reaction of p-ethoxybenzaldehyde with p-iodophenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    p-Ethoxybenzaldehyde p-iodophenylhydrazone can undergo oxidation reactions, leading to the formation of corresponding oxides.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: It can participate in substitution reactions where the iodine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogen exchange reactions can be facilitated using reagents like sodium iodide (NaI) in acetone.

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted hydrazones with different functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

p-Ethoxybenzaldehyde p-iodophenylhydrazone is used as a reagent in organic synthesis, particularly in the formation of hydrazone derivatives which are valuable intermediates in the synthesis of various organic compounds.

Biology

In biological research, hydrazones are studied for their potential as enzyme inhibitors and their role in biochemical pathways.

Medicine

Hydrazones, including this compound, are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.

Industry

The compound is used in the development of dyes and pigments due to its ability to form stable colored complexes.

Wirkmechanismus

The mechanism of action of p-Ethoxybenzaldehyde p-iodophenylhydrazone involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazone linkage allows the compound to form stable complexes with metal ions, which can inhibit enzyme activity or modulate receptor function. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • p-Methoxybenzaldehyde p-iodophenylhydrazone
  • p-Chlorobenzaldehyde p-iodophenylhydrazone
  • p-Nitrobenzaldehyde p-iodophenylhydrazone

Uniqueness

p-Ethoxybenzaldehyde p-iodophenylhydrazone is unique due to the presence of the ethoxy group, which can influence its reactivity and interaction with other molecules. This makes it distinct from other similar compounds that may have different substituents, such as methoxy, chloro, or nitro groups.

Eigenschaften

CAS-Nummer

27246-92-0

Molekularformel

C15H15IN2O

Molekulargewicht

366.20 g/mol

IUPAC-Name

N-[(E)-(4-ethoxyphenyl)methylideneamino]-4-iodoaniline

InChI

InChI=1S/C15H15IN2O/c1-2-19-15-9-3-12(4-10-15)11-17-18-14-7-5-13(16)6-8-14/h3-11,18H,2H2,1H3/b17-11+

InChI-Schlüssel

QCNRRVKBZTYVRR-GZTJUZNOSA-N

Isomerische SMILES

CCOC1=CC=C(C=C1)/C=N/NC2=CC=C(C=C2)I

Kanonische SMILES

CCOC1=CC=C(C=C1)C=NNC2=CC=C(C=C2)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.